C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is structurally related to various fentanyl analogs, which are known for their potent analgesic properties. The compound features a phenethyl group attached to a piperidine ring, which is a common structural motif in many psychoactive substances. This compound is classified as a new psychoactive substance and has been the subject of research due to its potential implications in pharmacology and toxicology.
The synthesis of C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride can be approached through several methods, commonly involving the reaction of piperidine derivatives with appropriate acylating agents or alkylating agents.
The molecular structure of C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride can be represented as follows:
The compound's structure is significant for its interaction with biological systems, particularly in terms of receptor binding and activity.
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride can undergo various chemical reactions typical for compounds containing amine and piperidine functionalities:
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride primarily interacts with opioid receptors in the central nervous system. Its mechanism of action involves:
The physical and chemical properties of C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride include:
These properties influence its handling, storage, and application in scientific research.
C-(1-Phenethyl-piperidin-3-yl)-methylaminedihydrochloride has potential applications in various scientific fields:
Fentanyl, synthesized in 1959 by Paul Janssen, revolutionized synthetic opioid design due to its 50–100-fold greater potency than morphine and favorable pharmacokinetic properties such as rapid CNS penetration and reversible cardiovascular effects [1]. Its core 4-anilidopiperidine scaffold enabled systematic structural explorations, leading to clinically significant analogs:
Illicit modifications emerged in the 1990s with transdermal patches, spawning analogs like carfentanil (100× more potent than fentanyl) that evade regulatory controls yet contribute to the opioid crisis via contaminated heroin supplies [2].
Table 1: Evolution of Key 4-Anilidopiperidine Analogs
Compound | Year Introduced | Key Structural Feature | Clinical/Ilicit Impact |
---|---|---|---|
Fentanyl | 1968 | Baseline scaffold | Surgical analgesic standard |
Sufentanil | 1984 | Thienyl ring substitution | Enhanced MOR affinity |
Carfentanil | 1980s (veterinary) | β-Methoxycarbonylation | Illicit adulterant; 100× fentanyl potency |
Ohmetentanyl | 2000s | 3-Methyl-4-methoxymethyl | Research tool (ultrapotent agonist) |
The 4-anilidopiperidine architecture comprises four modular regions amenable to targeted modifications:
C-(1-Phenethyl-piperidin-3-yl)-methylamine dihydrochloride (PubChem CID: 6484148) exemplifies Region A/B hybridization. Its 3-aminomethyl group introduces a protonatable nitrogen, enabling salt formation (dihydrochloride) for crystallinity and diversifying conjugation routes for multitarget ligands [4] [6].
Table 2: Structure-Activity Relationship (SAR) of Fentanyl Scaffold Regions
Region | Modification | Effect on Pharmacology | Example Compound |
---|---|---|---|
A (Piperidine) | 3-Methylation | ↑ Stereoselective MOR binding | Ohmefentanyl |
B (Phenethyl) | β-Hydroxylation | ↓ Lipophilicity; ↑ polarity | Beta-hydroxyfentanyl |
C (Aniline) | para-Fluoro | ↑ Binding affinity; metabolic stability | Sufentanil |
D (Acyl) | Cyclopropyl carbonyl | Altered metabolic pathway; duration change | Cyclopropylfentanyl |
Fentanyl’s scaffold enables dual-targeting strategies to mitigate opioid side effects (tolerance, respiratory depression) while enhancing neuropathic pain efficacy:
C-(1-Phenethyl-piperidin-3-yl)-methylamine’s primary amine is pivotal for linked or fused pharmacophores. It facilitates:
Table 3: Multitarget Ligand Design Strategies Using Fentanyl Scaffolds
Design Approach | Conjugation Site | Target Pair | Therapeutic Goal |
---|---|---|---|
Linked | Piperidine N1 / C4 amine | MOR + I2-IBS | Reduce tolerance |
Fused | Aniline aryl ring | MOR + CB1 | Enhance neuropathic pain relief |
Merged | Phenethyl group | MOR + NK1 | Suppress pain sensitization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0